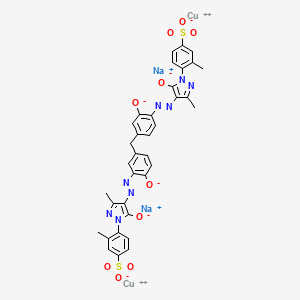
Cuprate(2-), (mu-(4,4'-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato(6-))))di-, disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprate(2-), (mu-(4,4’-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato(6-))))di-, disodium is a complex compound that features copper in a unique coordination environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cuprate compounds often involves the reaction of copper salts with organic ligands under controlled conditions. For this specific compound, the synthesis would likely involve the following steps:
Preparation of Ligands: The organic ligands, such as 4,4’-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl))), are synthesized through a series of organic reactions, including azo coupling and pyrazole formation.
Formation of Cuprate Complex: The ligands are then reacted with a copper salt, such as copper(II) sulfate, in the presence of a base to form the cuprate complex. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the complex.
Industrial Production Methods
Industrial production of cuprate compounds often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cuprate compounds can undergo various types of chemical reactions, including:
Oxidation-Reduction: Cuprates can participate in redox reactions, where the copper center undergoes changes in oxidation state.
Substitution: Ligands in the cuprate complex can be substituted with other ligands under appropriate conditions.
Coordination: Cuprates can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of a cuprate complex may yield a higher oxidation state copper compound, while substitution reactions may result in new cuprate complexes with different ligands.
科学的研究の応用
Cuprate compounds have a wide range of applications in scientific research:
作用機序
The mechanism by which cuprate compounds exert their effects often involves the interaction of the copper center with other molecules or ions. In superconductivity, the copper-oxide planes in cuprate superconductors facilitate the flow of electrical current with zero resistance . In catalysis, the copper center can activate substrates and facilitate chemical transformations through coordination and redox processes .
類似化合物との比較
Cuprate compounds can be compared with other copper-based compounds, such as:
Copper(I) Oxide (Cu2O): A simple copper compound with applications in catalysis and materials science.
Copper(II) Sulfate (CuSO4): A widely used copper salt in various chemical processes.
Organocopper Compounds: Compounds where copper is bonded to organic groups, used in organic synthesis.
Cuprate compounds are unique due to their ability to form complex coordination environments and their applications in high-temperature superconductivity, which sets them apart from simpler copper compounds .
特性
CAS番号 |
73514-02-0 |
|---|---|
分子式 |
C35H26Cu2N8O10S2.2Na C35H26Cu2N8Na2O10S2 |
分子量 |
955.8 g/mol |
IUPAC名 |
dicopper;disodium;3-methyl-4-[3-methyl-4-[[4-[[3-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxidopyrazol-4-yl]diazenyl]-4-oxidophenyl]methyl]-2-oxidophenyl]diazenyl]-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O10S2.2Cu.2Na/c1-18-13-24(54(48,49)50)7-10-28(18)42-34(46)32(20(3)40-42)38-36-26-9-5-23(17-31(26)45)15-22-6-12-30(44)27(16-22)37-39-33-21(4)41-43(35(33)47)29-11-8-25(14-19(29)2)55(51,52)53;;;;/h5-14,16-17,44-47H,15H2,1-4H3,(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 |
InChIキー |
KKCRZYDKHVMAPK-UHFFFAOYSA-H |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=C(C(=N2)C)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)[O-])N=NC5=C(N(N=C5C)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)[O-])[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


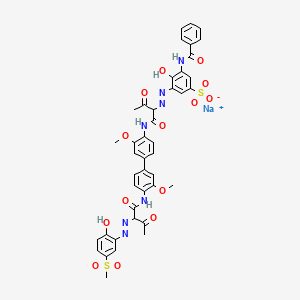
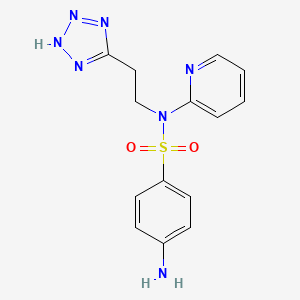
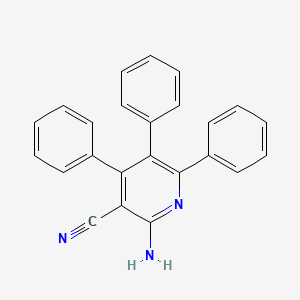
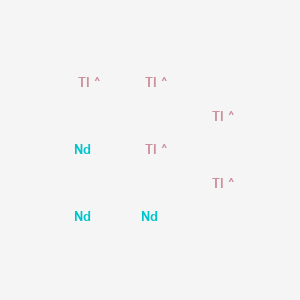
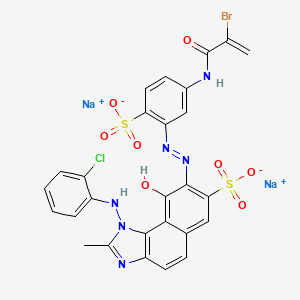
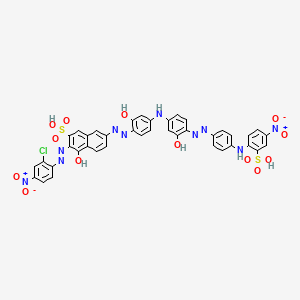
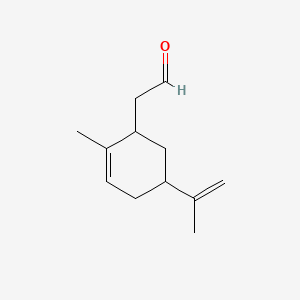
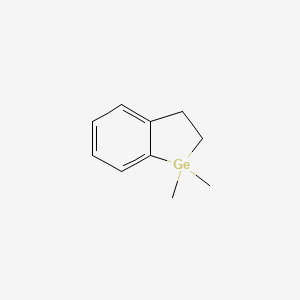
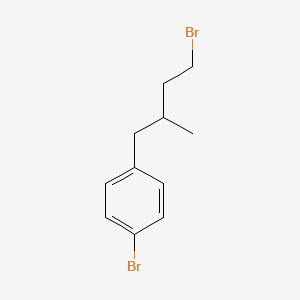
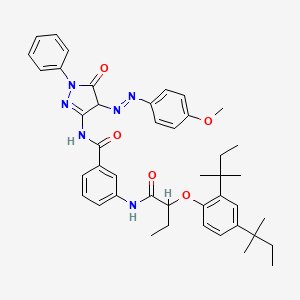
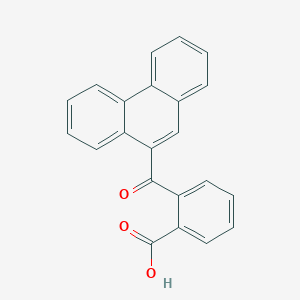
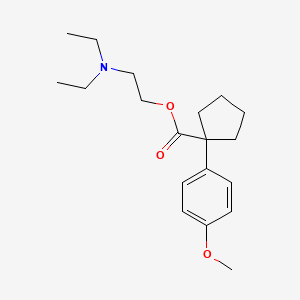

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
